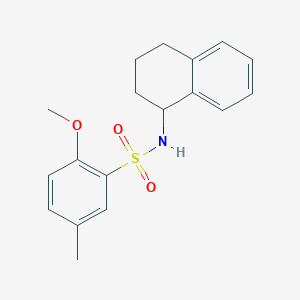
2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone is a chemical compound that is widely used in scientific research for its unique properties. This compound is a member of the morpholine family and has a thiophene ring attached to it. The compound is also known as DMTE and has a molecular formula of C13H19NO2S.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone involves the inhibition of acetylcholinesterase. DMTE binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone have been extensively studied. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease. DMTE also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone in lab experiments include its potent inhibitory activity against acetylcholinesterase and its unique chemical structure. However, the compound has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many future directions for research on 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone. One area of focus is the development of new derivatives of DMTE that have improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the use of DMTE as a tool for studying the role of acetylcholine in the brain is an area of interest for future research.
Synthesis Methods
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone is a multi-step process that involves the reaction of morpholine with 2,6-dimethylbenzaldehyde followed by the reaction of the resulting product with thiophene-2-carboxylic acid. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone has been widely used in scientific research due to its unique properties. The compound is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes DMTE a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9-6-13(7-10(2)15-9)8-11(14)12-4-3-5-16-12/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZPIFAWZWCJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)
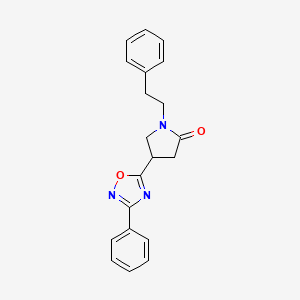
![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)
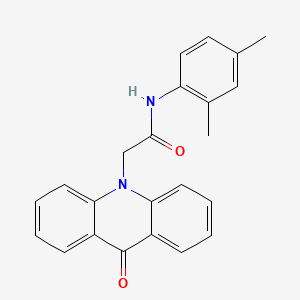
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
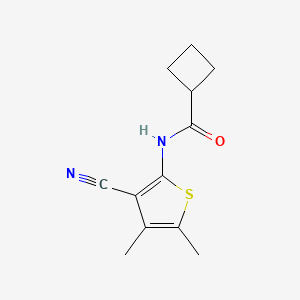
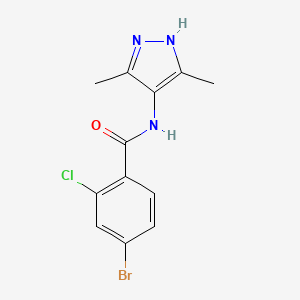
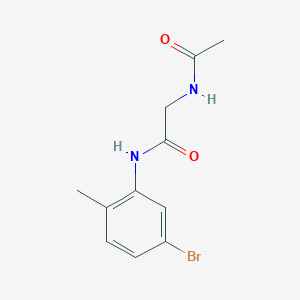
![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

